5,6-Dihydrocyclopenta[c]pyrazol-4(1H)-on
Übersicht
Beschreibung
5,6-Dihydrocyclopenta[c]pyrazol-4(1h)-one is a heterocyclic compound with a unique structure that includes a pyrazole ring fused to a cyclopentane ring
Wissenschaftliche Forschungsanwendungen
5,6-Dihydrocyclopenta[c]pyrazol-4(1h)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
Target of Action
The primary target of 5,6-Dihydrocyclopenta[c]pyrazol-4(1h)-one is the DNA polymerase activity of Polθ . Polθ is a DNA polymerase that plays a crucial role in DNA repair and replication.
Mode of Action
5,6-Dihydrocyclopenta[c]pyrazol-4(1h)-one interacts with its target by inhibiting the DNA polymerase activity of Polθ . This inhibition disrupts the normal function of Polθ, leading to changes in DNA repair and replication processes.
Pharmacokinetics
It has been identified as an orally bioavailable compound , suggesting that it can be absorbed through the gastrointestinal tract and distributed throughout the body. The impact of these properties on the compound’s bioavailability and therapeutic efficacy requires further investigation.
Biochemische Analyse
Molecular Mechanism
It’s known to inhibit the DNA polymerase activity of Polθ
Dosage Effects in Animal Models
There is currently no available data on the effects of 5,6-Dihydrocyclopenta[c]pyrazol-4(1h)-one at different dosages in animal models .
Transport and Distribution
Information on how 5,6-Dihydrocyclopenta[c]pyrazol-4(1h)-one is transported and distributed within cells and tissues, including any transporters or binding proteins it interacts with, and any effects on its localization or accumulation, is currently unavailable .
Vorbereitungsmethoden
The synthesis of 5,6-Dihydrocyclopenta[c]pyrazol-4(1h)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclopentanone with hydrazine hydrate, followed by cyclization to form the desired pyrazole ring. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, pressure, and the use of catalysts.
Analyse Chemischer Reaktionen
5,6-Dihydrocyclopenta[c]pyrazol-4(1h)-one can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce hydrogenated forms.
Vergleich Mit ähnlichen Verbindungen
5,6-Dihydrocyclopenta[c]pyrazol-4(1h)-one can be compared with other similar compounds, such as:
4-(3-Chloro-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl)benzonitrile: This compound has a similar core structure but with different substituents, leading to different chemical and biological properties.
5H-5-Methyl-6,7-dihydrocyclopenta[b]pyrazine: Another related compound with a different ring fusion pattern and substituents, which affects its reactivity and applications.
The uniqueness of 5,6-Dihydrocyclopenta[c]pyrazol-4(1h)-one lies in its specific structure and the resulting properties, making it a valuable compound for various research and industrial applications.
Biologische Aktivität
5,6-Dihydrocyclopenta[c]pyrazol-4(1H)-one is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological activity, including anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
5,6-Dihydrocyclopenta[c]pyrazol-4(1H)-one is characterized by a unique bicyclic structure that contributes to its biological activity. The compound's molecular formula is , and it has a CAS number of 596844-18-7. Its structure allows for interactions with various biological targets, making it a promising candidate for drug development.
Anticancer Activity
Recent studies have highlighted the anticancer potential of 5,6-Dihydrocyclopenta[c]pyrazol-4(1H)-one. For instance, derivatives of pyrazole compounds have shown significant inhibitory effects on cancer cell lines. In a comparative study, several pyrazole derivatives were screened for their anticancer activity against multiple cell lines, revealing that compounds with structural similarities to 5,6-Dihydrocyclopenta[c]pyrazol-4(1H)-one exhibited IC50 values ranging from 0.06 to 0.35 µM against various cancer types, indicating potent activity .
Table 1: Anticancer Activity of Pyrazole Derivatives
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Compound 2 | K562 | 0.25 | Inhibition of tubulin polymerization |
Compound 3 | A549 | 0.06 | Apoptosis via caspase activation |
Compound 6 | MCF7 | 0.35 | G2/M phase cell cycle arrest |
The mechanisms through which 5,6-Dihydrocyclopenta[c]pyrazol-4(1H)-one exerts its biological effects involve multiple pathways:
- Tubulin Polymerization Inhibition : Similar compounds have been shown to bind to the colchicine site on tubulin, disrupting microtubule formation and leading to cell cycle arrest .
- Apoptosis Induction : Certain derivatives activate apoptotic pathways by upregulating pro-apoptotic proteins such as BAX and downregulating anti-apoptotic proteins like Bcl-2 .
- Cell Cycle Arrest : Compounds have been observed to cause arrest in the G2/M phase of the cell cycle, which is crucial for cancer therapy .
Study on Antitumor Activity
A recent study investigated the antitumor effects of a series of pyrazole derivatives, including those related to 5,6-Dihydrocyclopenta[c]pyrazol-4(1H)-one. The results indicated that these compounds significantly inhibited tumor growth in vivo at low concentrations (5 mg/kg) in murine models . Notably, compound 6 demonstrated the highest efficacy with an IC50 value of 0.06 µM against MCF7 cells.
Comparative Analysis with Other Compounds
In a comparative analysis involving various pyrazole derivatives, it was found that those with structural modifications similar to 5,6-Dihydrocyclopenta[c]pyrazol-4(1H)-one exhibited enhanced biological activity compared to traditional chemotherapeutics . This suggests that further exploration into the structure-activity relationship (SAR) could yield even more potent analogs.
Eigenschaften
IUPAC Name |
5,6-dihydro-1H-cyclopenta[c]pyrazol-4-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O/c9-6-2-1-5-4(6)3-7-8-5/h3H,1-2H2,(H,7,8) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBAMWFMIJZIVKS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1NN=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
596844-18-7 | |
Record name | 1H,4H,5H,6H-cyclopenta[c]pyrazol-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.